molecular formula C20H30N11O16P3 B13822641 Diadenosine triphosphate ammonium salt

Diadenosine triphosphate ammonium salt

Cat. No.: B13822641
M. Wt: 773.4 g/mol
InChI Key: PKSQTRWRSNNYCW-AHKIGRPSSA-N
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Description

Discovery and Early Characterization of Diadenosine Polyphosphates

The first observation of diadenosine polyphosphates dates back to 1963, when they were detected in brine shrimp eggs. nih.gov However, a pivotal discovery occurred in 1966 when Paul Zamecnik and his colleagues identified diadenosine tetraphosphate (B8577671) (Ap4A) as a product of an in vitro reaction involving ATP and lysyl-tRNA synthetase. ckisotopes.comyoutube.com This finding was significant as it linked the synthesis of these novel nucleotides to the fundamental process of protein synthesis.

Following this initial breakthrough, researchers quickly identified diadenosine polyphosphates, including Ap3A, in a wide array of organisms, from bacteria to yeast and animal cells. nih.gov Early characterization revealed that these molecules were not artifacts of in vitro reactions but were present endogenously. It was established that various aminoacyl-tRNA synthetases could synthesize ApnA molecules as a side reaction to their primary function of charging tRNA molecules with amino acids. ckisotopes.com This synthesis involves the formation of an aminoacyl-adenylate intermediate, which then reacts with an acceptor molecule like ATP to produce the diadenosine polyphosphate. ckisotopes.com

PropertyEarly Finding
First Observation 1963, in brine shrimp eggs nih.gov
Key Discovery 1966, Ap4A identified as a product of lysyl-tRNA synthetase activity ckisotopes.comyoutube.com
Basic Structure Two adenosine (B11128) moieties linked by a 5'-5' polyphosphate chain (n=3 for Ap3A) ckisotopes.com
Initial Locus Found in bacteria, animal cells, and yeast shortly after discovery nih.gov
Primary Synthesis Route Non-canonical activity of aminoacyl-tRNA synthetases ckisotopes.com

Evolution of Diadenosine Triphosphate Research Paradigms

For many years after their discovery, the precise biological roles of diadenosine polyphosphates remained elusive and were the subject of considerable debate. ckisotopes.comresearchgate.net The primary observation was that their intracellular concentrations increased significantly in response to various forms of cellular stress, such as heat shock, oxidative stress, and exposure to certain chemicals. youtube.com This led to the formulation of the "alarmone" or "friend" hypothesis, which posited that ApnA molecules, including Ap3A, act as intracellular warning signals that help orchestrate the cellular response to adverse conditions. ckisotopes.comresearchgate.net

Conversely, an alternative "foe" hypothesis suggested that these molecules might simply be non-functional "damage metabolites" that accumulate as a result of stress-induced disruptions in normal enzymatic activity, without having a specific signaling function. ckisotopes.comresearchgate.net

Over the past few decades, a wealth of research has shifted the paradigm decisively towards their role as bona fide signaling molecules. ckisotopes.com While the alarmone concept still holds, the understanding of their function has become far more nuanced. Rather than being general stress signals, specific diadenosine polyphosphates are now recognized as secondary messengers with distinct roles in a variety of signaling pathways. Research has implicated them in fundamental processes such as DNA replication, the regulation of gene expression, immune responses, and DNA repair. ckisotopes.comresearchgate.net For example, studies have shown that Ap3A and Ap4A can influence the phenylpropanoid pathway in plants and affect human sperm motility in vitro. nih.govelsevierpure.com More recently, diadenosine polyphosphates have been identified as 5' caps (B75204) on certain mRNA molecules in bacteria, a modification that enhances RNA stability during periods of stress. nih.gov

Significance of Diadenosine Triphosphate Ammonium (B1175870) Salt in In Vitro Experimental Design

In biochemical and molecular biology research, the choice of counterion for a nucleotide can be critical for the success and reproducibility of in vitro experiments. Diadenosine triphosphate is often supplied and utilized as an ammonium salt for several practical reasons that enhance its utility in experimental design.

The ammonium cation (NH₄⁺) offers distinct advantages over common metal cations like sodium (Na⁺). One key benefit is its volatility. ckisotopes.com During procedures such as lyophilization (freeze-drying) to create a powdered form of the nucleotide or to concentrate a sample, the ammonium counterion is easily removed along with the solvent. This prevents the accumulation of non-volatile salts that could interfere with subsequent enzymatic assays or analytical techniques. ckisotopes.com

Furthermore, ammonium salts of nucleotides are advantageous for maintaining stable pH conditions. They are self-buffering, typically maintaining a pH around 7.6 in solution. ckisotopes.com Crucially, the pH does not change significantly during the drying process, which is a common issue with other salt forms that can lead to degradation of the nucleotide. The use of the ammonium salt also ensures that the stoichiometry between the counterion and the nucleotide is preserved during handling. ckisotopes.com This chemical stability and compatibility make diadenosine triphosphate ammonium salt a reliable reagent for a wide range of in vitro applications, including enzymatic assays involving polymerases and synthetases, and for use in various chromatography applications. ckisotopes.com

Feature of Ammonium SaltSignificance in In Vitro Experimental Design
Volatile Counter-ion Easily removed during lyophilization, preventing salt buildup in the final sample. ckisotopes.com
Self-Buffering Helps maintain a stable physiological pH (~7.6) in solution. ckisotopes.com
pH Stability During Drying Prevents pH shifts during sample concentration, protecting the nucleotide from degradation. ckisotopes.com
Enzyme Compatibility Active and compatible with a wide range of enzymes, including polymerases and synthetases. ckisotopes.com
Downstream Compatibility Suitable for use in subsequent applications such as chromatography without interference. ckisotopes.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N11O16P3

Molecular Weight

773.4 g/mol

IUPAC Name

azane;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1

InChI Key

PKSQTRWRSNNYCW-AHKIGRPSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Origin of Product

United States

Biosynthesis and Enzymatic Turnover of Diadenosine Triphosphate

Enzymatic Pathways of Diadenosine Triphosphate Biosynthesis

The synthesis of Ap3A is not the result of a dedicated primary metabolic pathway but rather arises from the side reactions of enzymes involved in other fundamental cellular processes. This is particularly evident under conditions of cellular stress, which can lead to an increase in Ap3A levels. nih.gov

The primary and most well-established route for the biosynthesis of dinucleoside polyphosphates, including Ap3A, involves aminoacyl-tRNA synthetases (aaRSs). huji.ac.ilresearchgate.net These essential enzymes are responsible for the first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. labome.com

This process, known as aminoacylation, occurs in two steps:

Amino Acid Activation: The aaRS enzyme activates a specific amino acid by reacting it with an adenosine (B11128) triphosphate (ATP) molecule. This forms a high-energy aminoacyl-adenylate (aa-AMP) intermediate and releases pyrophosphate (PPi). labome.comoup.com

tRNA Charging: The activated amino acid is then transferred from the aa-AMP intermediate to the 3'-end of the corresponding tRNA molecule, releasing adenosine monophosphate (AMP). labome.com

Under normal physiological conditions, the second step proceeds efficiently. However, in the absence of sufficient cognate tRNA, the enzyme-bound aminoacyl-AMP intermediate can be subjected to a nucleophilic attack by a second molecule of ATP. researchgate.netnih.gov This side reaction results in the formation of diadenosine tetraphosphate (B8577671) (Ap4A) and, through similar mechanisms, other dinucleoside polyphosphates like Ap3A. huji.ac.ilresearchgate.net Therefore, conditions that lead to low levels of available tRNA can promote the synthesis of Ap3A. researchgate.net Many, if not all, aaRSs are capable of catalyzing this side reaction. huji.ac.ilresearchgate.net

While aaRSs are a major source, other enzymes that form adenylated intermediates can also contribute to the cellular pool of Ap3A. A significant alternative pathway involves ubiquitin-activating enzymes (E1) and ubiquitin-like protein (Ubl)-activating enzymes. nih.gov

The ubiquitin-proteasome system is a critical pathway for protein degradation and regulation in eukaryotes. The first step is the activation of ubiquitin, a small regulatory protein. This is an ATP-dependent process catalyzed by an E1 enzyme, which forms a ubiquitin-adenylate intermediate. nih.govyoutube.comresearchgate.net Similar to the aaRSs, this enzyme-bound adenylate intermediate can react with another ATP molecule to form diadenosine polyphosphates, including Ap3A and Ap4A. frontiersin.orgnih.gov This links the ubiquitous protein modification system of ubiquitination to the formation of these alarmone molecules, particularly under stress conditions where ubiquitin conjugation is enhanced. nih.gov

The table below summarizes the key enzymatic pathways involved in Ap3A biosynthesis.

Enzyme Family Primary Function Mechanism of Ap3A Synthesis Key Intermediate
Aminoacyl-tRNA Synthetases (aaRSs)tRNA charging for protein synthesisSide reaction in the absence of cognate tRNAAminoacyl-adenylate (aa-AMP)
Ubiquitin-Activating Enzymes (E1)Activation of ubiquitin for protein modificationSide reaction during ubiquitin activationUbiquitin-adenylate

Diadenosine Triphosphate Degradation Mechanisms

To function effectively as a signaling molecule, the levels of Ap3A must be tightly controlled. This is achieved through the action of specific hydrolase enzymes that degrade Ap3A, ensuring its concentration is kept low under normal conditions and that the signal is terminated once a stress condition subsides. frontiersin.orgfrontiersin.org The hydrolysis of Ap3A can occur symmetrically, yielding two molecules of adenosine diphosphate (B83284) (ADP), or asymmetrically, producing AMP and ATP. frontiersin.org

Specialized enzymes exist that exhibit high specificity for the hydrolysis of Ap3A. These are often referred to as Ap3Aases. One of the most prominent and well-studied Ap3A hydrolases is the Fhit protein, a member of the HIT family of dinucleotide hydrolases. acs.orgnih.gov The human Fhit protein acts as a typical dinucleoside triphosphate hydrolase (EC 3.6.1.29), preferentially cleaving Ap3A into AMP and ADP. acs.orgresearchgate.net Its high affinity for Ap3A suggests it plays a crucial role in regulating the intracellular concentration of this specific signaling molecule. frontiersin.orgacs.org

The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase superfamily is a large and diverse group of enzymes found in all classes of organisms. nih.govnih.gov These enzymes are characterized by a conserved 23-amino-acid sequence known as the Nudix box. nih.gov They are responsible for hydrolyzing a wide variety of nucleoside diphosphate derivatives, thereby preventing the accumulation of potentially harmful metabolites and participating in various metabolic pathways. nih.gov

The HIT (Histidine Triad) superfamily of proteins is characterized by the presence of a conserved histidine-rich motif (HϕHϕHϕϕ, where ϕ is a hydrophobic amino acid). frontiersin.org This family includes enzymes that act as dinucleotide hydrolases and phosphotransferases. frontiersin.org

The most significant member of this family in the context of Ap3A metabolism is the Fragile Histidine Triad (Fhit) protein. frontiersin.orgacs.org The Fhit protein is a highly efficient and specific Ap3A hydrolase, cleaving it asymmetrically to yield AMP and ADP. acs.orgresearchgate.net The kinetic parameters of human Fhit protein show a much higher preference for Ap3A over Ap4A, establishing it as the primary regulator of intracellular Ap3A levels. acs.org Mutagenesis studies have confirmed that the conserved histidine residues within the HIT motif are critical for its catalytic activity. acs.org Given its role as a tumor suppressor, the Fhit protein provides a direct link between the metabolism of the signaling molecule Ap3A and the control of cell proliferation. frontiersin.orgacs.org

The table below summarizes the key enzyme families involved in Ap3A degradation.

Enzyme Family Example(s) Cleavage Pattern Products Primary Substrate
Specific Ap3Aases (HIT Family)Human Fhit proteinAsymmetricalAMP + ADPAp3A
NUDIX HydrolasesHuman NUDT2AsymmetricalAMP + ATPAp4A (with activity on others)
Other HydrolasesE. coli ApaHSymmetricalADP + ADPAp4A

Regulation of Diadenosine Triphosphate Homeostasis by Enzymatic Activity

The cellular concentration of diadenosine triphosphate (Ap3A) is meticulously controlled through a dynamic equilibrium between its enzymatic synthesis and degradation. This homeostatic regulation is critical, as Ap3A functions as an intracellular and potentially extracellular signaling molecule, often referred to as an "alarmone," whose levels fluctuate in response to various cellular stress conditions. tandfonline.comnih.gov The maintenance of basal Ap3A levels and its rapid accumulation under stress are governed by the coordinated action of specific synthesizing and hydrolyzing enzymes.

The balance between the activities of aminoacyl-tRNA synthetases (aaRS) and Ap3A-hydrolyzing enzymes is the primary determinant of intracellular Ap3A concentrations. Under normal physiological conditions, the activity of hydrolases keeps Ap3A levels in the low nano- to micromolar range. However, upon exposure to stressors such as oxidative stress, heat shock, or cadmium, this balance shifts. nih.gov It is hypothesized that under such conditions, the rate of synthesis may increase or the degradation machinery may become saturated or inhibited, leading to the observed accumulation of Ap3A. researchgate.net

This accumulation is not merely a byproduct of cellular dysfunction but an active signaling response. For instance, in plant cells, elevated levels of Ap3A can trigger the expression of genes involved in protective pathways, such as the phenylpropanoid pathway. nih.govresearchgate.net In human cells, the tumor suppressor protein FHIT, which is the primary Ap3A hydrolase, links Ap3A metabolism to pathways controlling cell proliferation and apoptosis. tandfonline.comnih.gov The loss of FHIT function, a common event in many cancers, disrupts Ap3A homeostasis and is implicated in tumorigenesis. tandfonline.com

Regulation of the enzymes themselves provides a further layer of control. The activity of FHIT, for example, can be modulated by interactions with other proteins. Activated Gαq proteins can interact with and stabilize FHIT, increasing its protein level and thereby enhancing its tumor-suppressive (and Ap3A-hydrolyzing) function. researchgate.net Conversely, signaling pathways involving the Epidermal Growth Factor (EGF) receptor can lead to the phosphorylation and subsequent degradation of FHIT, reducing its ability to hydrolyze Ap3A. researchgate.net This intricate regulation of enzymatic activity ensures that Ap3A levels are tightly controlled and can be rapidly adjusted to meet the cell's physiological needs.

The primary route for Ap3A biosynthesis is a side reaction catalyzed by aminoacyl-tRNA synthetases (aaRS), enzymes central to protein synthesis. nih.govwikipedia.orgchapman.edu These enzymes activate amino acids by reacting them with ATP to form an aminoacyl-AMP intermediate. wikipedia.org In the canonical reaction, this intermediate then transfers the amino acid to its cognate tRNA. However, in the relative absence of tRNA, the enzyme-bound aminoacyl-AMP can be attacked by a second molecule of ATP or, more relevantly for Ap3A synthesis, a molecule of ADP, to produce Ap3A and release the amino acid.

Some ligases, such as phenylalanyl- and seryl-tRNA synthetases and 4-coumarate:CoA ligase in plants, have also been shown to catalyze the synthesis of diadenosine polyphosphates. nih.gov

Enzyme FamilySpecific Enzyme ExampleReactionPrimary Function
Aminoacyl-tRNA SynthetasesPhenylalanyl-tRNA synthetaseAminoacyl-AMP + ADP → Ap3A + Amino AcidProtein Synthesis (tRNA charging) nih.govrcsb.org
Ligases4-Coumarate:CoA LigaseATP + ADP + Substrate → Ap3A + ProductsPhenylpropanoid Metabolism nih.gov

The degradation of Ap3A is essential for terminating its signal and maintaining low basal concentrations. This is primarily accomplished by specific phosphohydrolase enzymes that cleave the triphosphate bridge. These enzymes fall into two main families: the Nudix (Nucleoside diphosphate linked to moiety X) hydrolases and the HIT (Histidine Triad) hydrolases. tandfonline.comfrontierspartnerships.orgwikipedia.org

The Fragile Histidine Triad (FHIT) protein is a key member of the HIT superfamily and is considered the principal Ap3A hydrolase in human cells. tandfonline.comnih.gov It asymmetrically cleaves Ap3A, yielding AMP and ADP as products. tandfonline.com The Nudix hydrolase family is a large group of "housekeeping" enzymes that sanitize the cell of various potentially toxic nucleotide metabolites. frontierspartnerships.orgnih.gov Certain members of this family, such as NUDT14, have demonstrated the ability to hydrolyze Ap3A. nih.gov Additionally, phosphodiesterases found in human plasma can also catabolize Ap3A. nih.gov

Enzyme FamilySpecific EnzymeReaction ProductsNotes
Histidine Triad (HIT) HydrolasesFHITAMP + ADPConsidered the main Ap3A hydrolase in human cells; functions as a tumor suppressor. tandfonline.comnih.gov
Nudix HydrolasesNUDT14AMP + ADPPart of a large family of enzymes that control levels of various nucleotide metabolites. frontierspartnerships.orgnih.gov
PhosphodiesterasesPlasma 5'-nucleotide phosphodiesteraseAMP + ADPA glycoprotein (B1211001) complex in human plasma with a high affinity for Ap3A (Km = 1 µM). nih.gov

Molecular Mechanisms of Diadenosine Triphosphate Action

Modulation of Enzymatic Activities by Diadenosine Triphosphate

Beyond acting as a ligand for receptors, Ap3A can directly modulate the catalytic activity of various enzymes. It can function as an allosteric regulator, binding to a site distinct from the active site to induce conformational changes that alter the enzyme's function.

Allosteric regulation is a fundamental biological control mechanism where the binding of an effector molecule to an allosteric site (a site other than the enzyme's active site) modifies the enzyme's activity. wikipedia.orgwikipedia.org Molecules that enhance activity are allosteric activators, while those that decrease it are allosteric inhibitors. wikipedia.org

Diadenosine polyphosphates have been shown to act as allosteric activators for certain enzymes. A notable example is their effect on Ca²⁺ ATPase. Studies have demonstrated that Ap3A, along with other diadenosine polyphosphates (Ap4A, Ap5A, Ap6A), increases the activity of Ca²⁺ ATPase. nih.gov This stimulation was found to be non-competitive with respect to ATP, the enzyme's substrate. This non-competitive mode of action is a hallmark of allosteric activation, indicating that Ap3A binds to a regulatory site on the Ca²⁺ ATPase, rather than the ATP-binding catalytic site, to enhance its calcium-pumping activity. nih.gov This mechanism may serve as a physiological feedback loop to help control intracellular calcium levels, which can be elevated by the receptor-mediated actions of extracellular Ap3A. nih.gov

Ap3A and related molecules can influence a wide array of enzymes central to cellular signaling and metabolism.

Kinases and Phosphatases: The balance of activity between protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them) is critical for cellular regulation. Diadenosine polyphosphates can influence this balance. For example, the activity of dinucleotide receptors themselves appears to be modulated by phosphorylation and dephosphorylation. nih.gov Studies have shown that activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) inhibits the response of dinucleotide receptors in rat brain synaptosomes, while inhibitors of these kinases enhance the response. nih.gov Conversely, inhibitors of protein phosphatases diminish the receptor's response, suggesting that the dephosphorylated state is more active. nih.gov This indicates an indirect but crucial role for diadenosine polyphosphates in influencing kinase and phosphatase-dependent signaling pathways.

Metabolic Enzymes: Chemical proteomics approaches have identified direct interactions between Ap3A and key metabolic enzymes. In studies using Ap3A-based probes in cancer cell lines, enzymes such as lactate (B86563) dehydrogenase A (LDHA) and phosphoglycerate kinase 1 (PGK1)—both critical enzymes in the glycolytic pathway—were identified as Ap3A binding partners. uni-konstanz.de

Furthermore, the closely related molecule Ap4A has been shown to interact with adenylate kinase (AdK), an essential enzyme for maintaining cellular energy homeostasis by catalyzing the interconversion of ATP, ADP, and AMP. nih.govacs.orgwikipedia.org Ap4A binds to AdK and can be hydrolyzed by it, suggesting it can compete with the enzyme's natural substrates and thereby modulate its activity, which is crucial for monitoring and regulating the cell's energy status. nih.govacs.org

Involvement of Diadenosine Triphosphate in Nucleic Acid Metabolism and Gene Expression Regulation

Diadenosine triphosphate (Ap3A), a member of the diadenosine polyphosphate family, plays a significant role in nucleic acid metabolism and the regulation of gene expression. Its influence is not exerted as a classical transcription factor but through more nuanced mechanisms, primarily by serving as an alternative substrate for RNA polymerase and by generating atypically capped messenger RNA (mRNA) molecules that have distinct fates in the cell.

The primary effect of Diadenosine triphosphate on the transcription machinery is its ability to be utilized as a non-canonical initiating nucleotide (NCIN) by RNA polymerase. oup.com During the initiation of transcription, RNA polymerase typically incorporates ATP or GTP as the first nucleotide of a new RNA strand. However, under certain cellular conditions, particularly stress, the intracellular concentrations of diadenosine polyphosphates can rise, allowing them to serve as alternative substrates. oup.com

When Ap3A is used to initiate transcription, it is incorporated at the 5' end of the mRNA molecule. This process is dependent on the promoter sequence, with some promoters showing a higher propensity for utilizing NCINs than others. oup.comnih.gov The ability of RNA polymerase to use Ap3A demonstrates a certain flexibility of its active site, though it is generally a less favored substrate than ATP. oup.com The direct impact of free Ap3A on the allosteric regulation of RNA polymerase or its interaction with transcription factors is not well-characterized. The main regulatory effect stems from the product of this non-canonical initiation: an Ap3A-capped RNA.

The consequences for the translation machinery are significant. The canonical 5' cap on eukaryotic mRNA consists of a 7-methylguanosine (B147621) (m7G) structure, which is essential for efficient recognition by the translation initiation complex, including the cap-binding protein eIF4E. Ap3A-capped mRNAs lack this m7G structure and, as a result, are generally not translated efficiently. This provides a mechanism for regulating gene expression at the translational level; transcripts initiated with Ap3A are effectively silenced, representing a pool of untranslated mRNA within the cell.

Table 1: Comparative Efficiency of Non-Canonical vs. Canonical Transcription Initiation This table illustrates the concept of relative initiation efficiency using data for the non-canonical initiating nucleotide (NCIN) NAD+, as specific kinetic data for Ap3A is not readily available. The efficiency is promoter-dependent.

Initiating NucleotidePromoterRelative Initiation Efficiency [(kcat/KM, NCIN)/(kcat/KM, ATP)]
ATP (Canonical)RNAI1.00 (Reference)
NAD+ (Non-Canonical)RNAI0.15 oup.com

The involvement of Diadenosine triphosphate in mRNA capping is a key feature of its regulatory role. Unlike the enzymatic addition of the m7G cap that occurs post-transcriptionally, the Ap3A cap is incorporated co-transcriptionally by RNA polymerase itself. oup.com This process results in a 5'-5' triphosphate linkage, similar to a standard cap, but with an adenosine (B11128) moiety instead of a 7-methylguanosine.

These non-canonically capped RNAs are subject to degradation by specific cellular enzymes. The stability of an mRNA is a crucial determinant of its lifespan and translational output. While canonical m7G caps (B75204) protect mRNA from exonucleolytic degradation, Ap3A-capped RNAs are targeted by a different set of enzymes. Members of the Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif hydrolase superfamily are responsible for decapping these molecules.

For instance, studies in Arabidopsis thaliana have identified NudiX enzymes that can cleave various non-canonically capped RNAs. rsc.org The enzyme AtNUDT27, for example, has been shown to hydrolyze a range of capped RNAs, although its efficiency varies with the substrate. rsc.org In humans, the NUDT2 enzyme is known to hydrolyze diadenosine tetraphosphate (B8577671) (Ap4A) and also possesses decapping activity against various non-canonical caps, suggesting a role in cellular RNA quality control and the turnover of these atypical transcripts. researchgate.netnih.govnih.gov The removal of the Ap3A cap exposes the 5' end of the RNA, making it susceptible to degradation by 5'-3' exoribonucleases.

Table 2: Decapping Efficiency of a NudiX Hydrolase on Non-Canonically Capped RNA Data from in vitro cleavage assays using the NudiX enzyme AtNUDT27 from Arabidopsis thaliana after a 1-hour incubation. This demonstrates substrate preference, as specific kinetic data for human enzymes with Ap3A-RNA is limited.

RNA Substrate (5' Cap)Enzyme% RNA Cleaved (after 1 hr)
Ap3A-RNAAtNUDT27 (50 nM)< 30% rsc.org
Ap4A-RNAAtNUDT27 (50 nM)~90% researchgate.net
Ap5A-RNAAtNUDT27 (50 nM)~90% researchgate.net
Gp4G-RNAAtNUDT27 (50 nM)~83% researchgate.net

Cellular and Physiological Functions of Diadenosine Triphosphate

Diadenosine Triphosphate in Cellular Stress Responses

Cells have evolved intricate mechanisms to respond to various forms of stress, and diadenosine polyphosphates, including diadenosine triphosphate, play a crucial role as signaling molecules in these adaptive responses. nih.govresearchgate.net The accumulation of these nucleotides, often referred to as alarmones, signals the onset of stressful conditions, triggering downstream pathways to mitigate damage and promote survival. nih.govresearchgate.netwikipedia.org The synthesis and accumulation of ApnA are observed across diverse life forms, from bacteria to mammals, in response to physiological, environmental, and genotoxic insults. nih.govnih.gov

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to an increase in the intracellular concentration of diadenosine polyphosphates. nih.govmdpi.com This accumulation is a conserved response observed in various organisms. nih.gov For instance, in the slime mold Physarum polycephalum, oxidative stress induced by 0.1 mM dinitrophenol resulted in a 3- to 7-fold increase in the levels of diadenosine tetraphosphate (B8577671) (Ap4A) and diadenosine tetraphosphoguanosine (Ap4G). nih.govfrontiersin.org In bacteria, the highest reported intracellular concentration of Ap4A, reaching 365 µM, was observed in Salmonella typhimurium cells exposed to oxidative stress. nih.gov In E. coli, oxidative stress can lead to the incorporation of diadenosine polyphosphates as novel 5'-mRNA caps (B75204), which enhances mRNA half-life and may regulate gene expression. nih.govfrontiersin.org The intercellular concentration of diadenosine triphosphate (Ap3A) has also been shown to increase under cellular stress, suggesting its role as a potential alarmone or second messenger. uni-konstanz.de

Table 1: Increase of Diadenosine Polyphosphates under Oxidative Stress
Organism/Cell TypeStress InducerCompoundObserved Increase
Physarum polycephalum (slime mold)0.1 mM DinitrophenolAp4A, Ap4G3- to 7-fold
Salmonella typhimuriumOxidative StressAp4AUp to 365 µM
General Cellular StressVariousAp3AIncreased Concentration

Thermal stress is a well-documented inducer of diadenosine polyphosphate accumulation. nih.gov Both diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) accumulate in prokaryotic and eukaryotic cells under heat shock conditions. nih.gov This response suggests they could be involved in triggering the synthesis of heat shock proteins (hsps), which are crucial for cellular protection and recovery from heat-induced damage. nih.govnih.gov In Xenopus oocytes, while Ap4A does not initiate hsp synthesis on its own, its injection after a mild heat shock specifically enhances the synthesis of the 70-kd hsp, which is involved in regulating the heat shock response. nih.gov In bacteria such as E. coli and Salmonella typhimurium, Ap4A acts as an alarmone, with its intracellular concentration rising significantly upon heat stress. nih.govwikipedia.org

Besides heat, other environmental stressors also trigger the synthesis of these molecules. nih.gov Treatment with agents like ethanol, cadmium, and arsenite has been shown to increase diadenosine polyphosphate levels. nih.gov For example, in Drosophila cells, treatment with 1 mM CdCl₂ led to a more than 100-fold increase in Ap4A and Ap4G concentrations. nih.govfrontiersin.org

Cells respond to DNA damage by activating complex signaling pathways to arrest the cell cycle and initiate repair. Diadenosine tetraphosphate (Ap4A) has been identified as an important ligand in this response. berkeley.edulancs.ac.uk The intracellular level of Ap4A increases severalfold in mammalian cells treated with DNA-crosslinking agents like mitomycin C. berkeley.edulancs.ac.ukedgehill.ac.uk This increase is even more pronounced (over 50-fold) in cells deficient in DNA repair proteins such as XRCC1, PARP1, and APTX. berkeley.edulancs.ac.ukedgehill.ac.uk

Research indicates that DNA ligase III is the primary enzyme responsible for synthesizing Ap4A in response to DNA damage. berkeley.edulancs.ac.uk A key function of this damage-induced Ap4A is the inhibition of DNA replication. berkeley.edulancs.ac.ukedgehill.ac.uk In cell-free replication systems, Ap4A was found to significantly inhibit the initiation of DNA replicons without affecting the elongation phase, suggesting it acts to prevent the replication of damaged DNA. berkeley.edulancs.ac.uk Interestingly, in one study examining the response to mitomycin C, no increase in diadenosine triphosphate (Ap3A) was detected, while a significant portion of the induced Ap4A was found to be ADP-ribosylated. nih.govfrontiersin.org

Diadenosine Triphosphate in Cell Cycle Regulation and Apoptosis

The balance between cell proliferation and programmed cell death (apoptosis) is critical for tissue homeostasis. nih.gov Diadenosine polyphosphates are implicated in the regulation of both processes. nih.govnih.gov Studies have shown that diadenosine tetraphosphate (Ap4A) can induce a dose-dependent apoptotic response in HL60 cells. nih.govdocumentsdelivered.com Flow cytometric analysis revealed that Ap4A appears to be involved at an early stage of G1/S arrest in the cell cycle. nih.govdocumentsdelivered.com

The pro-apoptotic effect of Ap4A is associated with a significant decrease in the level of the anti-apoptotic protein Bcl-2. nih.govdocumentsdelivered.com Furthermore, during extensive apoptosis induced by Ap4A, the level of the retinoblastoma protein (pRb), a key cell cycle regulator, drops dramatically. nih.gov This cleavage of pRb can be prevented by a general caspase inhibitor, linking Ap4A's action to the caspase cascade, a central component of the apoptotic machinery. nih.govdocumentsdelivered.com The ratio of Ap3A to Ap4A is also significant, as cell differentiation and apoptosis have been shown to have substantial and opposite effects on this ratio in cultured cells. nih.gov The human Ap3A hydrolase, Fhit, is considered a tumor suppressor, and its activity in regulating Ap3A levels is thought to be part of a signaling pathway that controls cell proliferation. nih.govuni-konstanz.de

Table 2: Effects of Diadenosine Tetraphosphate (Ap4A) on Apoptosis and Cell Cycle
Cellular Component/ProcessObserved Effect of Ap4A
ApoptosisInduces a dose-dependent apoptotic response
Cell CycleInvolved in an early stage of G1/S arrest
Bcl-2 Protein LevelProfound decrease
Retinoblastoma Protein (pRb) LevelDramatic drop during extensive apoptosis

Diadenosine Triphosphate in Intercellular Communication and Signaling Pathways

Diadenosine polyphosphates, including Ap3A and Ap4A, function as both intracellular and extracellular signaling molecules. nih.gov The "alarmone hypothesis" posits that these molecules act as bona fide secondary messengers that mediate cellular responses to stress. researchgate.netnih.gov Their synthesis and degradation are regulated, and their levels increase in response to specific stimuli, allowing them to interact with downstream targets and modulate cellular activity. frontiersin.org

Lysyl-tRNA synthetase (LysRS) has been shown to have a non-canonical function in producing Ap4A, which then acts as a second messenger in specific pathways, such as the LysRS-Ap4A-MITF signaling pathway. wikipedia.org In this pathway, Ap4A binds to the HINT1 protein, releasing the Microphthalmia-associated transcription factor (MITF) to activate the transcription of its target genes. wikipedia.org The Fhit protein, by hydrolyzing Ap3A, is believed to participate in cytokine signaling pathways that control cell proliferation, highlighting the role of Ap3A levels in intercellular communication. nih.gov

Diadenosine polyphosphates are recognized as a novel class of neurotransmitters or neuromodulators. researchgate.netnih.gov They are co-stored with ATP in synaptic vesicles and chromaffin granules and can be released in a calcium-dependent manner. nih.gov Research has identified the presence of Ap3A, Ap4A, and diadenosine pentaphosphate (Ap5A) in the cerebellum of conscious, freely moving rats, supporting their role in neural tissue. researchgate.net

These molecules exert their effects by acting on various purinergic receptors, including P2X and P2Y subtypes, as well as potentially specific P4 receptors. nih.gov In the cardiovascular system, diadenosine polyphosphates have been shown to inhibit sensory-motor neurotransmission in guinea-pig atria, an effect mediated via prejunctional A1 adenosine (B11128) receptors. nih.gov As purinergic signaling is crucial for synaptic plasticity—the ability of synapses to strengthen or weaken over time, which is a key neurochemical foundation of learning and memory—the role of diadenosine polyphosphates as purinergic agonists implicates them in these fundamental brain processes. nih.govwikipedia.org

Regulation of Vascular Tone and Platelet Function

Diadenosine triphosphate (Ap3A) plays a significant, albeit complex, role in the regulation of vascular tone and platelet function. Its effects are multifaceted, often depending on the specific vascular bed, the presence of intact endothelium, and its enzymatic conversion to other active molecules.

Vascular Tone Regulation:

Diadenosine triphosphate exhibits vasoactive properties, capable of inducing both vasodilation and vasoconstriction. sgul.ac.uk The response of blood vessels to Ap3A is not uniform and is influenced by the number of phosphate (B84403) groups in the diadenosine polyphosphate chain. Generally, diadenosine polyphosphates with fewer phosphate groups, such as Ap3A, are associated with vasodilation in intact blood vessels, whereas those with more phosphate groups, like diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A), tend to cause vasoconstriction. sgul.ac.uk

The vascular endothelium is a critical modulator of Ap3A's effects. In rabbit mesenteric arteries with intact endothelium, Ap3A induces vasodilation. nih.gov This vasodilatory response is largely independent of the endothelium, as its removal does not significantly alter the effect. nih.gov This suggests a direct action on the vascular smooth muscle cells. The mechanisms underlying these responses are thought to involve purinergic receptors, with evidence pointing towards the involvement of P2 receptors. lipidmaps.orgnih.gov

The following table summarizes the vasoactive effects of Diadenosine triphosphate in different vascular beds:

Vascular BedExperimental ModelEffect of Diadenosine triphosphateEndothelium DependenceReference
Rabbit Mesenteric ArteryIsolated, perfused segmentsVasodilationIndependent nih.gov
Rat Pulmonary ArteryIsolated intrapulmonary artery ringsEndothelium-dependent vasodilationDependent nih.gov
Human Forearm Vascular BedPerfused forearm techniqueVasodilation (partially mediated by adenosine)Partially dependent nih.gov

Platelet Function Regulation:

Diadenosine triphosphate is stored in considerable amounts within human platelets and is released upon thrombin-induced aggregation. frontiersin.org When added to platelet-rich plasma, Ap3A gradually induces platelet aggregation. frontiersin.org A key mechanism underlying this effect is the slow and continuous liberation of adenosine diphosphate (B83284) (ADP) from Ap3A through the action of a hydrolyzing enzyme present in human plasma. frontiersin.org ADP is a well-known potent platelet agonist that acts via P2Y1 and P2Y12 receptors to promote platelet activation and aggregation. youtube.comnih.gov

Therefore, Ap3A can be considered a "masked" source of ADP, providing a more sustained stimulus for platelet aggregation compared to the rapid and transient effect of ADP itself. frontiersin.org This prolonged action may be physiologically important in modulating platelet aggregation over a longer duration. frontiersin.org

Furthermore, Ap3A can significantly enhance and prolong the aggregatory effect of other physiological stimuli, such as Platelet-Activating Factor (PAF). frontiersin.org This synergistic action highlights its potential role in amplifying thrombotic responses.

The following table details the key findings regarding the effect of Diadenosine triphosphate on platelet function:

ParameterObservationMechanismReference
Platelet AggregationInduces gradual platelet aggregationSlow enzymatic hydrolysis to ADP frontiersin.org
Interaction with other agonistsEnhances and prolongs PAF-induced aggregationSynergistic action frontiersin.org

Modulation of Inflammatory and Immune Responses (e.g., Neutrophil Apoptosis, Tear Secretion)

Diadenosine triphosphate has emerged as a significant modulator of inflammatory and immune processes, notably by influencing the lifespan of neutrophils and regulating tear secretion, which is crucial for ocular surface immunity.

Neutrophil Apoptosis:

Neutrophils are key effector cells in the innate immune response, and their programmed cell death, or apoptosis, is a critical process for the resolution of inflammation. physio-pedia.comwikipedia.org The timely removal of apoptotic neutrophils prevents the release of their potent and potentially damaging cellular contents. physio-pedia.com

Research has shown that Diadenosine triphosphate, along with other diadenosine polyphosphates like Ap4A, can delay neutrophil apoptosis. mdpi.com This effect is comparable to that of granulocyte-macrophage colony-stimulating factor (GM-CSF), a known cytokine that promotes neutrophil survival. mdpi.com The delay in apoptosis is characterized by the preservation of cellular morphology and the prevention of chromatin fragmentation. mdpi.com

Moreover, when Ap3A is administered together with GM-CSF, the protective effect against apoptosis is more pronounced than with either agent alone, suggesting a synergistic interaction. mdpi.com Since activated platelets release Ap3A, it is plausible that platelet-derived Ap3A, possibly in concert with cytokines from endothelial or other immune cells, plays a role in regulating neutrophil function during inflammation. mdpi.com The mechanism of action for some diadenosine polyphosphates in delaying neutrophil apoptosis involves the adenosine A2A receptor and the cAMP/PKA signaling pathway. researchgate.net Activated human neutrophils themselves can also be a source of Ap3A, further highlighting its role as a signaling molecule in inflammatory settings. nih.gov

Tear Secretion:

Diadenosine triphosphate and other diadenosine polyphosphates are naturally present in human tears and are considered physiological modulators of tear secretion. nih.govnih.gov The tear film is essential for maintaining the health of the ocular surface and provides a first line of defense against pathogens.

Studies have demonstrated that diadenosine polyphosphates can stimulate tear production. nih.gov While Ap4A and Ap5A have been shown to be more potent in this regard, Ap3A is also a component of tear fluid. nih.gov The concentrations of these dinucleotides in tears can change, for instance, after the application of topical ocular anesthesia. nih.gov The pro-secretory effects of diadenosine polyphosphates appear to be mediated by P2Y receptors, with the P2Y2 receptor subtype being implicated. By promoting tear secretion, diadenosine polyphosphates contribute to the clearance of foreign particles and pathogens from the ocular surface and ensure the proper lubrication and nourishment of the cornea.

The following table summarizes the concentrations of Diadenosine triphosphate found in human tears under different conditions:

ConditionConcentration of Diadenosine triphosphate (nM)Reference
Basal Tears2.0 ± 2.2 nih.gov
After Topical Ocular Anesthesia1.5 ± 1.7 nih.gov

Comparative Analysis and Biological Distribution of Diadenosine Triphosphate

Diadenosine Triphosphate in Prokaryotic Systems

In bacteria, Ap3A and its close relative, diadenosine tetraphosphate (B8577671) (Ap4A), function as critical second messengers, enabling rapid adaptation to fluctuating and often harsh environmental conditions. hebtu.edu.cn Their synthesis and degradation are tightly regulated, allowing them to modulate a wide range of cellular processes crucial for survival.

The accumulation of diadenosine polyphosphates is a hallmark of the bacterial stress response. nih.gov These molecules are synthesized by various enzymes, most notably aminoacyl-tRNA synthetases, in response to triggers such as oxidative stress, heat shock, and DNA damage. hebtu.edu.cn For instance, treatment of Escherichia coli with agents that induce oxidative stress leads to a significant increase in intracellular Ap4A levels. nih.gov

Once produced, these alarmones can influence several pathways to enhance survival:

Regulation of Gene Expression: In E. coli, under conditions of oxidative stress, diadenosine polyphosphates (including Ap3A and Ap4A) can be utilized as 5'-mRNA caps (B75204). This novel capping mechanism enhances mRNA stability and half-life, thereby influencing the expression of genes crucial for the stress response.

Modulation of Biofilm Formation: Ap4A metabolism has been shown to impact biofilm formation in Pseudomonas fluorescens. This suggests a role for diadenosine polyphosphates in regulating bacterial community behaviors, which are often critical for surviving environmental challenges.

Quorum Sensing: Research has indicated that Ap4A can modulate quorum sensing pathways in bacteria, which are essential for coordinating gene expression among a population in response to cell density and environmental cues. nih.gov

The pathways for the synthesis and degradation of diadenosine polyphosphates are broadly conserved across the bacterial kingdom, highlighting their fundamental importance. hebtu.edu.cn The primary route of synthesis involves a side reaction of aminoacyl-tRNA synthetases, where an enzyme-bound aminoacyl-adenylate intermediate reacts with ATP to form Ap4A or with ADP to form Ap3A. hebtu.edu.cn

Degradation is primarily managed by specific hydrolases, such as the ApaH enzyme in E. coli, which breaks down Ap4A into two molecules of ADP. nih.gov The balance between these synthetic and hydrolytic activities ensures that the intracellular concentration of these signaling molecules is precisely controlled, rising only in response to specific stresses. The presence of these pathways in diverse bacteria, from E. coli to Bacillus subtilis, points to an ancient and conserved mechanism for stress management. frontiersin.org

Diadenosine Triphosphate in Eukaryotic Systems

The role of diadenosine polyphosphates as stress alarmones is not limited to prokaryotes; these molecules are integral to cellular signaling in a wide range of eukaryotic organisms, including fungi, plants, and mammals. frontiersin.org While the specific downstream effects can vary, the overarching theme of stress response and metabolic regulation remains consistent.

In single-celled eukaryotes like the yeast Saccharomyces cerevisiae, diadenosine polyphosphates accumulate in response to stressors such as heat shock and oxidative damage. frontiersin.orgfrontiersin.org For example, a heat shock from 19°C to 37°C can lead to a significant, albeit transient, increase in Ap4A levels. frontiersin.org

The regulation of these molecules is critical for survival. Yeast possesses enzymes like the diadenosine and diphosphoinositol polyphosphate phosphohydrolase (DDP1), a Nudix hydrolase that can cleave diadenosine polyphosphates. nih.gov This enzyme is involved in maintaining phosphate (B84403) homeostasis and removing potentially toxic levels of dinucleoside polyphosphates, linking Ap3A/Ap4A metabolism to fundamental cellular processes and stress adaptation. nih.gov The manipulation of genes related to Ap4A metabolism in yeast has been a key strategy in determining its obligatory role in the oxidative stress response.

Organism ModelStressorObserved Effect on Diadenosine PolyphosphatesReference(s)
Saccharomyces cerevisiaeHeat Shock~50-fold increase in Ap4N levels frontiersin.orgfrontiersin.org
Saccharomyces cerevisiaeOxidative StressAccumulation of Ap4A, linked to adaptive responses
Fungal PathogensNutrient LimitationDDP1 enzyme activity linked to phosphorus homeostasis nih.gov

In plants, Ap3A and Ap4A act as potent signaling molecules, particularly in defense against pathogens and abiotic stress. nih.gov When applied exogenously to plant tissues, they are recognized as alarmones that trigger a cascade of defense responses. nih.gov

Key roles for diadenosine polyphosphates in plants include:

Induction of Defense Pathways: Ap3A and Ap4A have been shown to induce the synthesis of enzymes in the phenylpropanoid pathway in Arabidopsis thaliana. nih.gov This pathway is responsible for producing a wide range of secondary metabolites, such as flavonoids and lignin, which are crucial for protecting the plant against UV radiation, pathogens, and herbivores. nih.govapsnet.org

Biosynthesis of Secondary Metabolites: Ap3A has been identified as a novel factor that can synergistically enhance the biosynthesis of trans-resveratrol, a protective secondary metabolite, in grape cell cultures. biorxiv.org

Regulation of Stomatal Closure: Extracellular Ap4A is recognized by the plant purinoreceptor P2K1/DORN1. This recognition event triggers stomatal closure, a critical defense mechanism to prevent pathogen entry and reduce water loss during stress. biorxiv.org

These findings establish a clear link between diadenosine polyphosphate signaling and the activation of protective metabolic pathways in plants. nih.govnih.gov

Plant SystemApnA EffectorBiological ResponseImplicationReference(s)
Arabidopsis thalianaAp3A / Ap4AInduction of phenylpropanoid pathway enzymesActivation of chemical defense nih.gov
Vitis vinifera cell cultureAp3AEnhanced biosynthesis of trans-resveratrolProduction of protective secondary metabolites biorxiv.org
Arabidopsis thalianaExtracellular Ap4AStomatal closure via P2K1/DORN1 receptorPhysical defense against pathogens/stress biorxiv.org

In mammalian cells, the precise control of Ap3A and Ap4A levels is critical for cellular health, and dysregulation is associated with disease states. The synthesis and degradation pathways are conserved, and like in other organisms, their levels can increase in response to cellular stress. nih.govfrontiersin.org

A key regulator of Ap3A homeostasis in humans is the Fragile Histidine Triad (FHIT) protein, a tumor suppressor. nih.gov FHIT functions as an Ap3A hydrolase, breaking down Ap3A into ADP and AMP. The loss of FHIT function, common in many cancers, leads to an imbalance in Ap3A levels, which can contribute to genomic instability. This directly links the proper maintenance of diadenosine triphosphate levels to the prevention of cancer. While the broader roles of Ap3A and Ap4A in mammalian stress signaling are still being fully elucidated, their connection to tumor suppression highlights their importance in maintaining cellular and genomic integrity. nih.gov

Advanced Methodological Approaches for Diadenosine Triphosphate Research

Analytical Techniques for Diadenosine Triphosphate Detection and Quantification in Biological Matrices

Accurate detection and quantification of Ap3A in complex biological samples such as cell lysates or tissues are foundational to understanding its physiological relevance. Given its typically low intracellular concentrations and transient nature, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides. Various HPLC methods have been developed to resolve Ap3A from a complex mixture of other nucleotides and cellular metabolites. plos.org Reverse-phase HPLC, often using volatile organic buffers, has been successfully employed to create profiles of adenosine (B11128) and diadenosine phosphates. frontiersin.org To handle the hydrophilic nature of nucleotides, which limits retention on standard reverse-phase columns, techniques like ion-pair reverse-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are utilized. nih.govresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for Ap3A quantification. nih.gov This method allows for the unambiguous identification and measurement of Ap3A based on its specific mass-to-charge ratio and fragmentation pattern, even at femtomole levels. researchgate.net LC-MS/MS is considered a more reliable technique than older assay methods and is crucial for validating findings and accurately determining the concentration of Ap3A in various biological contexts. nih.gov

MethodStationary PhaseKey FeaturesApplication
Reverse-Phase (RP) HPLC C18Uses volatile organic buffers; suitable for creating profiles of adenosine phosphates. frontiersin.orgAnalysis of ApnA in complex biological samples. frontiersin.org
Ion-Pair RP-HPLC C18Employs ion-pairing reagents (e.g., tetrabutylammonium) to increase retention of hydrophilic analytes. plos.orgMeasurement of ApnA concentrations in human platelets. frontiersin.org
Mixed-Mode Chromatography e.g., Primesep B2Combines reverse-phase and anion-exchange properties for enhanced selectivity. nih.govnih.govSeparation of adenosine mono-, di-, and triphosphate in biofluids. nih.gov
HILIC-MS/MS Hydrophilic InteractionIdeal for retaining and separating very polar compounds like nucleotides. researchgate.netQuantification of 26 adenosine nucleotides and related metabolites in plasma, tissues, and cells. researchgate.net

Enzymatic and luminescence-based assays offer a highly sensitive, and often high-throughput, alternative to chromatographic methods. The most common approach utilizes the firefly luciferase enzyme. plos.org These assays are typically based on the enzymatic conversion of Ap3A into ATP, which then serves as a substrate for luciferase. In the presence of its substrate luciferin, luciferase produces light, and the intensity of this luminescence is proportional to the amount of ATP generated, and thus to the initial amount of Ap3A. plos.orgplos.org

While susceptible to interference from other cellular components, these bioluminescence methods can achieve extraordinary sensitivity, with detection limits reaching the 10⁻¹⁴ M range. plos.org Coupled enzyme systems have been developed to specifically measure various cyclic dinucleotides, demonstrating the adaptability of this luciferase-based platform for quantifying different signaling molecules. researchgate.netnih.gov The high sensitivity of these assays makes them particularly useful for detecting subtle changes in Ap3A levels in response to cellular stress or other stimuli. nih.gov

Chemical Proteomics and Photoaffinity Labeling for Diadenosine Triphosphate Interactome Mapping

Identifying the proteins that physically interact with Ap3A is key to unraveling its signaling pathways and cellular functions. Chemical proteomics, particularly through photoaffinity labeling, has emerged as a powerful strategy for mapping the "interactome" of small molecules like Ap3A on a proteome-wide scale. researchgate.netnih.gov

This technique involves the design and synthesis of specialized chemical probes. researchgate.netnii.ac.jp These Ap3A-based photoaffinity-labeling probes (PALPs) are analogues of the natural molecule but are modified with two key features:

A photoreactive group , such as a diazirine, which upon irradiation with UV light becomes highly reactive and forms a covalent bond with any nearby protein it is interacting with. nih.govnih.gov

An affinity tag , such as desthiobiotin, which allows for the selective enrichment and purification of the probe and its now covalently-linked protein partners from the complex cell lysate. nii.ac.jpnih.gov

The general workflow involves incubating the PALP with a cell lysate, exposing the mixture to UV light to crosslink the probe to its binding partners, and then using the affinity tag to pull down the labeled proteins. nih.gov These captured proteins are subsequently identified and quantified using LC-MS/MS. researchgate.netnih.gov This approach has successfully identified numerous potential Ap3A-interacting proteins involved in fundamental cellular processes like nucleotide metabolism and gene expression, providing a rich dataset for further functional investigation. researchgate.netfrontiersin.org

In Vitro Reconstitution of Diadenosine Triphosphate Signaling and Metabolic Pathways

In the context of Ap3A research, in vitro systems are crucial for testing the direct effects of the molecule on specific cellular processes. For example, a cell-free DNA replication system was used to demonstrate that the related molecule, diadenosine tetraphosphate (B8577671) (Ap4A), directly inhibits the initiation phase of DNA replication, while having no effect on elongation. researchgate.net This experiment, which could not have been performed with such precision in vivo, showed that Ap4A at a concentration of 20 μM caused a maximal inhibition of 70-80%. researchgate.net This approach allows for the direct investigation of hypotheses generated from genetic or proteomic studies, providing mechanistic insights into how molecules like Ap3A and Ap4A exert their biological effects. nih.govnih.gov

Genetic and Molecular Tools for Manipulating Diadenosine Triphosphate Levels in Cellular Models

To definitively establish the function of Ap3A within a cell, it is essential to be able to manipulate its intracellular concentration. Modern genetic and molecular tools provide the means to precisely alter the expression of the enzymes responsible for Ap3A synthesis and degradation.

Gene knockout and knockdown techniques are central to studying the consequences of altered Ap3A metabolism. By eliminating or reducing the expression of a specific enzyme, researchers can observe the resulting change in Ap3A levels and the downstream cellular phenotypes.

Gene Knockout: This approach, often utilizing CRISPR/Cas9 technology, permanently deletes a target gene from the genome. plos.org For instance, the disruption of the NUDT2 gene, which codes for an Ap4A hydrolase, in a human cell line resulted in a massive 175-fold increase in the intracellular concentration of Ap4A. plos.orgnih.gov This stable high-Ap4A cellular model then allowed for a large-scale transcriptomic analysis, revealing that Ap4A accumulation led to the downregulation of genes involved in the immune response and cancer promotion. plos.org Similarly, knockout experiments have suggested that DNA ligase III is a primary enzyme responsible for the synthesis of Ap4A in response to DNA damage. researchgate.net

Gene Knockdown: This strategy uses techniques like RNA interference (RNAi), employing small interfering RNAs (siRNAs), to temporarily reduce the expression of a target gene by degrading its messenger RNA (mRNA). nih.gov For example, using siRNA to knock down the Ap4A hydrolase in rat mast cells provided direct evidence that this enzyme is responsible for Ap4A degradation following immunological activation. nih.gov This transient approach is valuable for studying the immediate effects of enzyme depletion without the potential developmental compensations that can occur in stable knockout lines. researchgate.net

These genetic manipulation strategies, by allowing for the controlled increase or decrease of specific dinucleoside polyphosphates, are indispensable tools for validating the roles of metabolizing enzymes and elucidating the precise cellular functions of Ap3A. nih.govnih.gov

Overexpression Systems for Diadenosine Triphosphate Synthesis

The synthesis of Diadenosine triphosphate (Ap3A) for research purposes has been significantly advanced by the development of overexpression systems. These systems allow for the production of large quantities of the enzymes responsible for Ap3A synthesis, which can then be used for in vitro production of the compound. The primary host organism for these systems is typically the bacterium Escherichia coli, favored for its rapid growth, well-understood genetics, and the availability of a wide range of molecular tools.

The core of these overexpression systems is a plasmid vector into which the gene encoding the desired enzyme is cloned. This recombinant plasmid is then introduced into a suitable E. coli strain, which acts as a cellular factory for producing the enzyme. Key components of these systems include a strong, inducible promoter to control the expression of the target gene, and often an affinity tag is fused to the enzyme to facilitate its purification.

Two main classes of enzymes have been the focus of these overexpression strategies for the synthesis of diadenosine polyphosphates: aminoacyl-tRNA synthetases and firefly luciferase.

Aminoacyl-tRNA Synthetases (aaRSs):

Several aminoacyl-tRNA synthetases have been shown to catalyze the synthesis of diadenosine polyphosphates. Lysyl-tRNA synthetase (LysRS) is a notable example. Researchers have successfully overexpressed and purified recombinant human LysRS in E. coli. nih.gov In a typical system, the full-length human LysRS gene is cloned into an expression vector, which is then transformed into an appropriate E. coli host. The expression of the enzyme is induced, and the resulting protein is purified for subsequent use in enzymatic synthesis. While the primary focus of some of these studies was not Ap3A synthesis, the overexpressed and purified LysRS provides a valuable tool for in vitro studies of diadenosine polyphosphate production.

Firefly Luciferase:

Firefly luciferase, well-known for its role in bioluminescence, also possesses the ability to synthesize diadenosine polyphosphates. This enzyme has been extensively expressed in E. coli for various applications. The general strategy involves cloning the firefly luciferase gene into a high-expression vector, such as those from the pET series (e.g., pET30a or pET28a). ramapo.eduresearchgate.net These vectors are then transformed into an E. coli strain optimized for protein expression, such as BL21(DE3). ramapo.eduresearchgate.net

Expression of the luciferase is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). ramapo.edu Following induction, the bacterial cells are harvested, lysed, and the recombinant luciferase is purified. A common method for purification is immobilized metal ion affinity chromatography (IMAC), which utilizes a histidine tag fused to the luciferase protein. researchgate.net The purified enzyme can then be used in a reaction mixture containing its substrates, including adenosine triphosphate (ATP), to synthesize diadenosine polyphosphates. Research has shown that it is possible to obtain significant quantities of soluble and active recombinant luciferase from these E. coli systems, with yields of up to 45 mg per liter of cell culture being reported. researchgate.net

The following interactive data table summarizes the key components and findings of representative overexpression systems used for producing enzymes capable of diadenosine triphosphate synthesis.

EnzymeGene SourceExpression HostExpression VectorInductionPurification MethodKey Findings
Firefly Luciferase Photinus pyralisE. coli BL21(DE3)pET30aIPTGMetal-Chelate Affinity ChromatographySuccessful overexpression and purification of His-tagged luciferase. ramapo.edu
Firefly Luciferase Photinus pyralisE. coli BL21(DE3)pET28aIPTGImmobilized Metal Ion Affinity Chromatography (IMAC)High-yield production of soluble and active recombinant luciferase (45 mg/L). researchgate.net
Human Lysyl-tRNA Synthetase Homo sapiensE. coliNot specifiedNot specifiedNot specifiedHis6-tagged full-length human LysRS was successfully overexpressed and purified. nih.gov

Theoretical and Computational Frameworks in Diadenosine Triphosphate Studies

Kinetic Modeling of Diadenosine Triphosphate Biosynthesis and Degradation Dynamics

Kinetic modeling is a powerful tool for understanding the dynamic regulation of Ap3A levels within the cell. This approach involves the mathematical representation of the rates of enzymatic reactions responsible for the synthesis and degradation of Ap3A. By determining key kinetic parameters such as the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and catalytic rate constant (kcat), it is possible to construct models that simulate the flux of Ap3A under various physiological conditions.

The biosynthesis of Ap3A is primarily catalyzed by certain aminoacyl-tRNA synthetases (aaRSs) in a side reaction of their canonical function in protein synthesis. While detailed kinetic parameters for Ap3A synthesis by all aaRSs are not exhaustively characterized, studies have shown that the formation of diadenosine polyphosphates is a common feature of these enzymes. For instance, human Glycyl-tRNA synthetase has been shown to synthesize diadenosine tetraphosphate (B8577671) (Ap4A), a closely related molecule, through the direct condensation of two ATP molecules. uniprot.org The efficiency of this synthesis can be influenced by factors such as the presence of divalent cations like Zn²⁺, which has been shown to enhance the rate of Ap4A synthesis by Lysyl-tRNA synthetase (LysRS). uniprot.org

The degradation of Ap3A is carried out by various phosphodiesterases, which hydrolyze the phosphodiester bonds. Kinetic studies have provided valuable data on the efficiency of these enzymes. For instance, members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, specifically NPP1, NPP2, and NPP3, have been identified as major candidates for the hydrolysis of extracellular Ap3A. nih.gov The Michaelis constants (Kₘ) for Ap3A hydrolysis by these enzymes have been determined, indicating their relative affinities for the substrate. nih.gov Similarly, a glycoprotein (B1211001) complex with 5'-nucleotide phosphodiesterase activity found in human plasma has been shown to have a high affinity for Ap3A. embopress.org

A comprehensive kinetic model of Ap3A dynamics would integrate the rates of both synthesis and degradation, considering the concentrations of substrates (ATP, amino acids), enzymes, and allosteric regulators. Such a model would allow for the prediction of changes in intracellular Ap3A concentrations in response to various stimuli, such as cellular stress, and provide a quantitative understanding of its role as a signaling molecule.

Kinetic Parameters of Ap3A Degrading Enzymes

EnzymeSourceSubstrateKₘ (µM)
NPP1Vertebrate TissuesAp3A5.1 nih.gov
NPP2Vertebrate TissuesAp3A8.0 nih.gov
NPP3Vertebrate TissuesAp3A49.5 nih.gov
5'-Nucleotide PhosphodiesteraseHuman PlasmaAp3A1.0 embopress.org

Computational Simulations of Diadenosine Triphosphate-Protein Interactions

Computational simulations provide a molecular-level understanding of how Ap3A interacts with its protein targets, offering insights that are often difficult to obtain through experimental methods alone. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes of Ap3A to proteins and to characterize the energetic and conformational changes that accompany these interactions.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ap3A, docking studies can identify potential binding sites on a protein's surface and predict the binding affinity. This approach has been instrumental in studying the interaction between Ap3A and the Fragile Histidine Triad (Fhit) protein, a tumor suppressor that functions as an Ap3A hydrolase. These simulations can reveal the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the adenosine (B11128) and triphosphate moieties of Ap3A, providing a structural basis for its binding and subsequent hydrolysis.

Molecular dynamics (MD) simulations offer a more dynamic view of Ap3A-protein interactions. By simulating the movement of every atom in the system over time, MD can reveal the conformational changes that occur in both the protein and the ligand upon binding. nih.gov These simulations can also be used to calculate the binding free energy of the complex, providing a quantitative measure of the interaction strength. researchgate.netbiorxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these binding energies from MD trajectories. nih.gov

A key example of the application of these computational approaches is the study of the Fhit-Ap3A complex. ethernet.edu.et Simulations can elucidate how Ap3A binding induces conformational changes in Fhit, bringing catalytic residues into the correct orientation for hydrolysis. Furthermore, computational studies can investigate the interaction of Ap3A with other potential protein targets, such as NUDT2 (Nudix Hydrolase 2), an enzyme known to hydrolyze the related molecule Ap4A. nih.govgenecards.org By comparing the simulated binding of Ap3A and Ap4A to NUDT2, researchers can gain insights into the substrate specificity of this enzyme family.

Computational Methods in Ap3A-Protein Interaction Studies

Computational MethodApplicationInformation Obtained
Molecular DockingPredicting the binding pose of Ap3A to a protein.Binding site identification, key interacting residues, and initial binding affinity estimation.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the Ap3A-protein complex.Conformational changes upon binding, stability of the complex, and detailed energetic analysis.
MM/PBSA and MM/GBSACalculating the binding free energy of the Ap3A-protein complex.Quantitative estimation of binding affinity and identification of key energetic contributions.

Systems Biology Approaches to Diadenosine Triphosphate Signaling Networks

Systems biology provides a holistic framework for understanding the role of Ap3A within the complex web of cellular signaling networks. ethernet.edu.et This approach moves beyond the study of individual components and interactions to analyze the emergent properties of the entire system. By integrating high-throughput experimental data with computational modeling, systems biology aims to construct comprehensive models of signaling pathways that can predict cellular behavior in response to various stimuli.

The concentration of Ap3A is known to increase in response to cellular stress, such as oxidative stress, suggesting its role as an "alarmone" that signals a state of cellular distress. nih.gov Systems biology models can be used to investigate how fluctuations in Ap3A levels propagate through signaling networks to elicit a coordinated cellular response. nih.gov These models can incorporate the kinetic parameters of Ap3A synthesis and degradation (as discussed in section 7.1) and the interactions of Ap3A with its protein targets (as explored in section 7.2) to simulate the flow of information through the network.

In plants, for example, diadenosine polyphosphates have been implicated in the response to various environmental stresses. mdpi.com A systems biology approach could involve the construction of a gene regulatory network that is activated in response to drought or pathogen attack, with Ap3A acting as a key signaling node. embopress.org By analyzing the topology of this network, researchers can identify key regulatory hubs and feedback loops that govern the plant's stress response. researchgate.net For instance, network analysis of Arabidopsis thaliana has been used to unravel the complex transcriptional network induced by osmotic stress. embopress.org

In the context of oxidative stress, a systems biology model could integrate the pathways of reactive oxygen species (ROS) production and scavenging with the signaling cascades initiated by Ap3A. nih.gov Such a model could predict how the cell reallocates its resources to combat oxidative damage and how Ap3A contributes to this adaptive response. By simulating the dynamic behavior of the network under different levels of oxidative stress, researchers can gain a deeper understanding of the robustness and resilience of the cellular stress response system.

The development of these comprehensive network models is crucial for elucidating the multifaceted roles of Ap3A in cellular physiology and pathophysiology and may ultimately lead to the identification of new therapeutic targets.

Future Directions and Emerging Research Avenues in Diadenosine Triphosphate Biology

Elucidating Unexplored Physiological and Pathological Roles of Diadenosine Triphosphate

While the intracellular concentration of Ap3A is known to increase under conditions of cellular stress, its specific roles in many physiological and pathological processes are still being uncovered. nih.gov Future research will likely focus on moving beyond a general association with stress and identifying the precise contexts in which Ap3A signaling is critical.

Physiological Roles: Current research has identified Ap3A's involvement in several key physiological processes. In human platelets, Ap3A is stored in granules and released upon stimulation, where it contributes to platelet aggregation by being slowly hydrolyzed into adenosine (B11128) diphosphate (B83284) (ADP) by plasma enzymes. sigmaaldrich.comresearchgate.net This suggests a role for Ap3A as a "masked" or long-lived source of ADP, potentially modulating the aggregation response over time. researchgate.net In the renal system, Ap3A has been shown to have vasoactive effects on microvessels in rats, causing transient constrictions mediated by purinoceptors. researchgate.net Furthermore, in the plant kingdom, Ap3A acts as a signal molecule that can enhance the production of secondary metabolites involved in stress responses, such as trans-resveratrol in grapevine cell cultures. researchgate.net

Pathological Roles: The link between Ap3A and pathology, particularly in cancer, is an area of intense investigation. A key protein in this relationship is the Fragile Histidine Triad (Fhit) protein, a known tumor suppressor that functions as an Ap3A hydrolase, an enzyme that degrades Ap3A. nih.govresearchgate.net The loss of Fhit expression is common in various cancers, including lung carcinoma, which suggests that the resulting accumulation of Ap3A may play a role in tumorigenesis. nih.gov Elucidating the downstream consequences of elevated Ap3A levels in Fhit-deficient cells is a critical future goal. Research is needed to determine whether Ap3A directly contributes to cancer cell proliferation, survival, or other hallmarks of cancer, and to understand its involvement in specific signaling pathways that are dysregulated in tumors. nih.gov

Future studies will need to employ advanced genetic and pharmacological models to dissect these roles further. For instance, creating cell lines or animal models with precise control over Ap3A-metabolizing enzymes will be invaluable in separating the effects of Ap3A from those of other related nucleotides like diadenosine tetraphosphate (B8577671) (Ap4A).

Identification of Novel Diadenosine Triphosphate Effector Molecules and Downstream Targets

A central challenge in understanding Ap3A biology is identifying the specific proteins that bind to it and mediate its downstream effects. As a signaling molecule, Ap3A is presumed to interact with effector proteins to trigger cellular responses. The Fhit protein is the most well-characterized Ap3A interactor, acting to terminate its signal by hydrolysis. nih.govresearchgate.net However, for Ap3A to be a true signaling molecule, it must have effector targets other than the enzymes that degrade it.

Recent advances in chemical proteomics have begun to shed light on the Ap3A interactome. By using Ap3A-based photoaffinity-labeling probes, researchers have successfully pulled down and identified potential binding partners in human cell lysates. nih.gov These studies provide the first unbiased glimpses into the cellular machinery that may be regulated by Ap3A.

A study conducted in the Fhit-deficient H1299 human lung carcinoma cell line identified several metabolic enzymes as potential Ap3A interactors. nih.gov This suggests a potential role for Ap3A in regulating cellular metabolism, a function often intertwined with stress responses and cancer biology.

Identified Potential Ap3A InteractorCellular FunctionReference
Lactate (B86563) dehydrogenase A (LDHA)Metabolic enzyme (glycolysis) nih.gov
Phosphoglycerate kinase 1 (PGK1)Metabolic enzyme (glycolysis) nih.gov
Decapping scavenger enzyme (DcpS)mRNA metabolism nih.gov
ATP citrate (B86180) lyase (ACLY)Metabolic enzyme (fatty acid synthesis) nih.gov
Aconitase 2 (ACO2)Metabolic enzyme (citric acid cycle) nih.gov
Citrate synthase (CS)Metabolic enzyme (citric acid cycle) nih.gov
Fumarate hydratase (FH)Metabolic enzyme (citric acid cycle) nih.gov
Malate dehydrogenase 1/2 (MDH1/2)Metabolic enzyme (citric acid cycle) nih.gov
Phosphofructokinase, platelet (PFKP)Metabolic enzyme (glycolysis) nih.gov
Serine hydroxymethyltransferase 2 (SHMT2)Metabolic enzyme (one-carbon metabolism) nih.gov

This table is based on data from chemoproteomic profiling in H1299 cell lysates.

The key future direction is to validate these putative interactions and determine their functional significance. Researchers will need to confirm direct binding using orthogonal methods and investigate how Ap3A binding modulates the activity, localization, or interaction partners of these target proteins. It will be crucial to determine whether Ap3A acts as an allosteric regulator, a competitive inhibitor with other nucleotides like ATP, or through another mechanism.

Interplay Between Diadenosine Triphosphate and Other Signaling Molecules and Pathways

Ap3A does not function in a vacuum. Its signaling effects are likely integrated with and modulated by other cellular signaling networks. A key area for future research is to unravel the crosstalk between Ap3A and other well-established signaling pathways.

Initial evidence already points to several important interactions:

Purinergic Signaling: Ap3A is structurally related to ATP and adenosine, which are themselves critical extracellular and intracellular signaling molecules. Studies have shown that Ap3A can exert effects on renal blood vessels via P1 (adenosine) and P2 (ATP) purinoceptors, sometimes acting as a partial agonist or antagonist. researchgate.net Understanding the complex interplay of Ap3A, Ap4A, ATP, and adenosine at the receptor level is a major challenge. It is plausible that Ap3A's role is not only to act as a primary signal but also to fine-tune the cellular response to other purinergic ligands.

ADP-Mediated Pathways: In the context of hemostasis, the primary mechanism of Ap3A appears to be its conversion to ADP, which then acts on P2Y receptors on platelets to promote aggregation. sigmaaldrich.comresearchgate.net This positions Ap3A as an upstream modulator of ADP signaling, providing a sustained source of the agonist. Future work could explore if this "prodrug" or "precursor" role for Ap3A exists in other biological contexts where ADP signaling is important.

Cytokine Signaling: The link between the Ap3A hydrolase Fhit and tumor suppression suggests a potential connection to pathways controlling cell proliferation and survival. nih.gov It has been proposed that the Fhit/Ap3A complex could be involved in cytokine signaling pathways, though the precise mechanisms remain to be elucidated. nih.gov Investigating how Ap3A levels impact cellular responses to growth factors and inflammatory cytokines is a critical next step.

Dissecting this interplay will require a systems-level approach, combining proteomics, transcriptomics, and metabolomics with targeted functional studies. By understanding how Ap3A signaling is integrated with other pathways, researchers can build a more complete picture of its role in maintaining cellular homeostasis and contributing to disease.

Q & A

Advanced Question

  • Microdialysis : Collect extracellular Ap₃A from live tissues (e.g., rodent cerebellum) and analyze via LC-MS/MS .
  • Knockout models : Use CRISPR/Cas9 to delete Ap₃A hydrolases (e.g., FHIT) and observe phenotypic changes via transcriptomics .
  • Fluorescent analogs : Synthesize ε-ATP derivatives for flow cytometry to track Ap₃A uptake and compartmentalization in organelles .

How can researchers mitigate matrix interference when quantifying this compound in plant tissues?

Advanced Question

  • Sample pretreatment : Precipitate proteins with cold acetone and remove polysaccharides via size-exclusion chromatography .
  • Internal standards : Use stable isotope-labeled Ap₃A (e.g., ¹⁵N-labeled) for correction during LC-MS/MS .
  • Ion suppression testing : Compare signal recovery in spiked vs. unspiked extracts to validate method robustness .

What are the challenges in crystallizing this compound for structural studies?

Advanced Question
Ap₃A’s hygroscopicity and conformational flexibility complicate crystallization. Solutions include:

  • Counterion screening : Test alternative salts (e.g., lithium or sodium) to improve lattice formation .
  • Cryo-crystallography : Flash-freeze crystals at 100 K to reduce radiation damage during X-ray diffraction .
  • Molecular dynamics : Simulate Ap₃A’s conformational ensemble to identify stable states for co-crystallization with binding proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.